molecular formula C29H44O2 B14465718 Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- CAS No. 72672-54-9

Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-

Cat. No.: B14465718
CAS No.: 72672-54-9
M. Wt: 424.7 g/mol
InChI Key: PAMOFRNFPOZAHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenolic rings .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant activity of Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- is primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative degradation. The methylene bridge between the phenolic rings enhances the stability of the compound, allowing it to effectively scavenge free radicals and protect materials from oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness enhances its effectiveness as an antioxidant and stabilizer in various industrial applications .

Properties

CAS No.

72672-54-9

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

IUPAC Name

4-butan-2-yl-2-[(5-butan-2-yl-3-tert-butyl-2-hydroxyphenyl)methyl]-6-tert-butylphenol

InChI

InChI=1S/C29H44O2/c1-11-18(3)20-13-22(26(30)24(16-20)28(5,6)7)15-23-14-21(19(4)12-2)17-25(27(23)31)29(8,9)10/h13-14,16-19,30-31H,11-12,15H2,1-10H3

InChI Key

PAMOFRNFPOZAHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)CC)C(C)(C)C)O

Origin of Product

United States

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